molecular formula C17H18N2O4S2 B2391153 2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896364-25-3

2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2391153
CAS No.: 896364-25-3
M. Wt: 378.46
InChI Key: PHDLNXQUPAPODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiophene . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Anti-inflammatory Applications

One significant application of benzo[b]thiophene derivatives is in the development of anti-inflammatory agents. These compounds have been found to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are crucial for the adherence of neutrophils to activated endothelial cells—a key process in inflammation. For instance, PD 144795, a compound structurally related to 2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated oral activity in several models of inflammation, attributing to its efficacy in reducing inflammation by targeting adhesion molecules Boschelli et al., 1995.

Heterocyclic Synthesis

The compound also finds utility in heterocyclic synthesis, serving as a precursor for synthesizing various heterocyclic derivatives. These derivatives include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in facilitating diverse chemical reactions and forming compounds with potential biological activities Mohareb et al., 2004.

Ocular Hypotensive Activity

Benzo[b]thiophene sulfonamide derivatives, related to the core structure of the compound , have been explored for their potential in treating glaucoma by acting as topically active inhibitors of ocular carbonic anhydrase. These derivatives demonstrate significant ocular hypotensive activity, indicating their potential use in glaucoma treatment Graham et al., 1989.

Properties

IUPAC Name

2-[(2-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-25(22,23)13-9-5-3-7-11(13)16(21)19-17-14(15(18)20)10-6-2-4-8-12(10)24-17/h3,5,7,9H,2,4,6,8H2,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLNXQUPAPODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.